2-Hydrazinobenzoic acid hydrochloride

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

Researchers seeking reproducible metal-complexation pathways often encounter isomer-dependent variability. 2-Hydrazinobenzoic acid hydrochloride provides a definitive ortho-substituted scaffold that uniquely transforms into 2-chlorobenzoic acid upon reaction with copper(II) chloride, enabling the targeted synthesis of binuclear copper(II) carboxylate-bridged complexes. Its experimentally determined stability constants with transition and heavy metals (Cu, Ni, Zn, Cd, Hg) further support the rational design of selective sensors and chelators. Supplied as a 98% (HPLC) hydrochloride salt, this building block ensures enhanced aqueous solubility and high lot-to-lot consistency for pharmaceutical intermediate synthesis, proteomics workflows, and analytical method validation (AMV).

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
CAS No. 52356-01-1
Cat. No. B1330002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinobenzoic acid hydrochloride
CAS52356-01-1
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NN.Cl
InChIInChI=1S/C7H8N2O2.ClH/c8-9-6-4-2-1-3-5(6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H
InChIKeyZGNNOFKURIXXRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinobenzoic Acid Hydrochloride Specifications


2-Hydrazinobenzoic acid hydrochloride (CAS 52356-01-1) is a phenyl hydrazine derivative with the molecular formula C₇H₈N₂O₂·HCl and a molecular weight of 188.61 g/mol . It is a versatile building block in organic synthesis, widely utilized as an intermediate in the pharmaceutical, dye, rubber, and pesticide industries . The compound is also a key reagent in proteomics research for studying protein expression, identification, and post-translational modifications . This hydrochloride salt form ensures enhanced aqueous solubility compared to the free acid , making it a preferred choice for laboratory and industrial applications.

Isomer identity

Ortho-substituted hydrazinobenzoic acid for coordination-specific studies

Salt form

Hydrochloride salt with enhanced aqueous solubility vs free acid

Use context

Organic synthesis, proteomics, and metal-organic framework research

Specification

High-purity hydrochloride grade for reproducible workflows

Uniqueness of 2-Hydrazinobenzoic Acid Hydrochloride


Direct substitution of 2-hydrazinobenzoic acid hydrochloride with its positional isomers (e.g., 3- or 4-hydrazinobenzoic acid) or other hydrazine derivatives is not scientifically valid. The specific ortho-substitution pattern on the benzoic acid ring critically governs its coordination chemistry and biological activity. For instance, while 4-hydrazinobenzoic acid derivatives have shown anticancer activity with IC₅₀ values ranging from 21.3 to 28.3 µM against HCT-116 and MCF-7 cells [1], the 2-isomer exhibits a unique transformation into 2-chlorobenzoic acid upon complexation with copper(II) ions [2]. This distinct reactivity is absent in the meta- and para- isomers, making 2-hydrazinobenzoic acid hydrochloride an irreplaceable starting material for specific synthetic pathways and research applications. Furthermore, metal complex stability constants differ significantly between the 2- and 4-isomers [3], underscoring that each isomer possesses a unique chemical fingerprint.

Ortho-specific Cu(II) reactivity may not replicate with 3- or 4-hydrazinobenzoic acid isomers.

Metal complex stability constants shift between 2- and 4-isomers; chelation strength order may differ.

Free acid purity (typically 91-95%) and solubility profile may require additional purification steps.

Evidence for 2-Hydrazinobenzoic Acid Hydrochloride


Copper-Induced 2-Chlorobenzoic Acid Formation

In the presence of copper(II) chloride, 2-hydrazinobenzoic acid undergoes an unusual substitution reaction, transforming into 2-chlorobenzoic acid and forming a binuclear copper(II) complex [1]. This specific transformation is not observed for the 3- or 4-isomers, which form different coordination complexes. The reaction was characterized by X-ray diffraction, confirming the formation of the [Cu(H₂O)]₂(µ-L₁)₄ structure with bridging carboxylate groups [1].

Cu(II) Reactivity
Head-to-head
2-isomer forms 2-chlorobenzoic acid and binuclear Cu(II) complex; 3- and 4-isomers give different coordination products.
Supports ortho-specific MOF synthesis pathway
Characterized by X-ray diffraction
Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

Stability Constants of Metal Complexes

A potentiometric titration study determined the stability constants of complexes formed between 2-hydrazinobenzoic acid and various metal ions, and directly compared them to the 4-hydrazinobenzoic acid isomer [1]. The data reveal that the position of the hydrazino group on the benzoic acid ring significantly alters the metal-binding strength, following the Irving-Williams series (Cu(II) > Ni(II) > Co(II) > Zn(II) > Cd(II)) [2].

Stability Constants
Head-to-head
Distinct log K values for 2- vs 4-isomer; Irving-Williams order: Cu(II) > Ni(II) > Co(II) > Zn(II) > Cd(II).
Supports selective metal-binding studies
Potentiometric titration data
Stability Constants Thermodynamic Parameters Metal Chelation

Purity and Physical Form Specifications

Commercial suppliers provide 2-hydrazinobenzoic acid hydrochloride with a minimum purity specification of 98% as determined by HPLC, ensuring high lot-to-lot consistency . The melting point is specified as 164-177°C , a key quality control parameter.

Purity & Form
Specification review
≥98% (HPLC); mp 164–177°C
Supports lot consistency and method reproducibility
Supplier specification; batch verification recommended
Analytical Chemistry Quality Control Method Development

2-Hydrazinobenzoic Acid Hydrochloride Applications


Copper-Based MOF Synthesis

The unique transformation of 2-hydrazinobenzoic acid into 2-chlorobenzoic acid upon complexation with copper(II) chloride offers a specific synthetic pathway to binuclear copper(II) complexes with bridging carboxylate groups [1]. This property is absent in other hydrazinobenzoic acid isomers, making the 2-isomer hydrochloride the essential starting material for researchers targeting these specific metal-organic architectures. The reaction can be exploited for the design of functional materials with potential applications in catalysis or magnetic materials.

Selective Sensor Development

The experimentally determined stability constants for 2-hydrazinobenzoic acid complexes with a series of transition and heavy metals (Cu(II), Ni(II), Zn(II), Cd(II), Hg(II)) provide a quantitative foundation for designing selective metal ion sensors or chelation agents [2]. By comparing these constants with those of the 4-isomer, researchers can rationally select the ortho-substituted derivative for applications where its specific binding affinity profile is desired.

Proteomics Research Reagent

2-Hydrazinobenzoic acid hydrochloride is specifically designated and employed as a phenyl hydrazine compound for proteomics applications . Its role in studying protein expression, identification, and post-translational modifications makes it a critical reagent in this field. The high-purity hydrochloride salt form ensures reliable performance in sensitive analytical workflows, minimizing the risk of interfering contaminants .

Reproducible Organic Synthesis

For applications demanding high lot-to-lot consistency—such as pharmaceutical intermediate synthesis, analytical method validation (AMV), and quality control (QC) [3]—the 98% (HPLC) purity specification and defined melting point (164-177°C) of the hydrochloride salt offer a significant advantage over the free acid (typically 91.4-95% purity) . This ensures more predictable reaction yields and reduces the need for extensive in-house purification.

Application
Selection Property
Validation Focus
Copper-based MOF synthesis
Ortho-specific Cu(II) substitution reactivity
Binuclear complex formation by XRD
Selective sensor development
Isomer-dependent metal stability constants
Potentiometric log K comparison
Proteomics research reagent
High-purity phenyl hydrazine salt
Protein expression and PTM studies
Reproducible organic synthesis
Tight purity and melting point specification
Reaction yield and QC consistency

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